![molecular formula C17H19N7O B2685011 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2177061-05-9](/img/structure/B2685011.png)
2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles are a class of heterocyclic compounds that have a five-membered ring of two carbon atoms and three nitrogen atoms . They are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms. The compound you mentioned seems to be a complex molecule that includes these structures.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and pyridazines has been studied extensively. They can manifest substituents around a core scaffold in defined three-dimensional (3D) representations . This ability makes them a much précised pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .Chemical Reactions Analysis
1,2,4-Triazoles and pyridazines can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The discovered reaction expands the arsenal of functionalization of heteroaromatic dinitromethanides .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and pyridazines can vary widely depending on their specific structures and substituents. For example, some compounds show weak luminescent properties in solution . They can also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Characterization
The synthesis and structural analysis of heterocyclic compounds similar to the specified chemical involve complex organic synthesis methods, including the use of specific reagents and catalysts to construct the heterocyclic framework. For instance, a study detailed the synthesis of pyridazine analogs using a combination of 2-(4-chloro-3 methylphenoxy) acetic acid and 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by further reactions to achieve the desired compound. The synthesized compounds were characterized using spectroscopic techniques (IR, NMR, LC-MS), XRD technique, and explored through DFT calculations and Hirshfeld surface analysis to understand their molecular geometry, electronic structure, and intermolecular interactions (Hamdi Hamid Sallam et al., 2021).
Applications in Developing New Heterocyclic Systems
Research into heterocyclic compounds encompasses the development of new chemical entities with potential applications in drug development and materials science. For example, novel pyrazino[2′,3′:4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]-pyrimidin-5(4H)-ones were synthesized through an efficient one-pot procedure, demonstrating the versatility of heterocyclic chemistry in generating complex molecules with potential therapeutic uses (J. F. Campos et al., 2017).
Antimicrobial and Antitumor Properties
Several heterocyclic compounds have been evaluated for their antimicrobial and antitumor properties. New triazolo[4,3-b]pyridazinones, for example, were synthesized and assessed for their in vitro cytotoxic antitumor properties, showing the importance of these compounds in the development of new anticancer agents (E. Rakib et al., 2006). Similarly, some heterocyclic compounds based on 6-chloropyridazin-3-(2H)-thione were synthesized and showed significant antimicrobial activity, highlighting their potential in addressing microbial resistance (N. M. El-Salam et al., 2013).
Wirkmechanismus
Target of Action
Compounds with a triazolo-pyridazine structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can interact with a variety of biological targets, depending on their specific structural features .
Mode of Action
The mode of action of these compounds can vary widely, depending on their specific targets. For example, some triazolo-pyridazines act as enzyme inhibitors, preventing the function of certain enzymes and thereby affecting cellular processes .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely, depending on their specific targets and modes of action. For example, if a triazolo-pyridazine compound acts as an enzyme inhibitor, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by various factors, including their specific chemical structures and the characteristics of the biological systems they interact with .
Result of Action
The molecular and cellular effects of these compounds can include changes in cellular processes and functions, potentially leading to therapeutic effects (such as anticancer or antimicrobial effects) or toxic effects .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including the characteristics of the biological systems they interact with and the conditions under which they are administered .
Safety and Hazards
Zukünftige Richtungen
The future research directions in the field of 1,2,4-triazoles and pyridazines are vast. Researchers are continuously exploring new synthetic approaches for these compounds and their derivatives, along with their diverse pharmacological activities . They are also investigating the structure–activity relationship of these compounds, which have profound importance in drug design, discovery, and development .
Eigenschaften
IUPAC Name |
2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-11-18-19-15-5-6-16(21-24(11)15)22-8-12(9-22)10-23-17(25)7-13-3-2-4-14(13)20-23/h5-7,12H,2-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKNUTFJEMYBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=C5CCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)
![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)
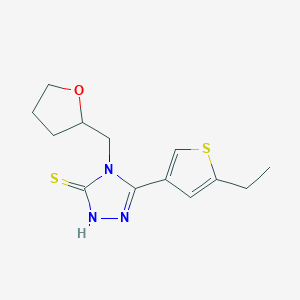
![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
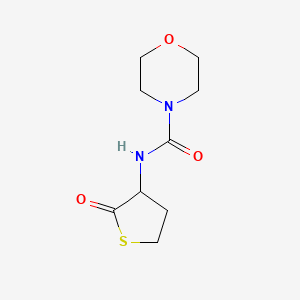
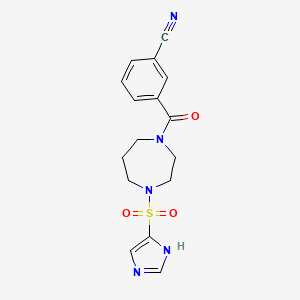
![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)
![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)
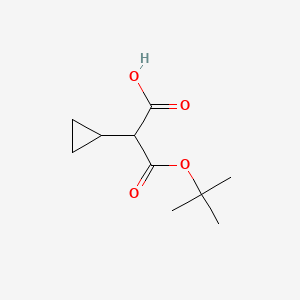
![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)
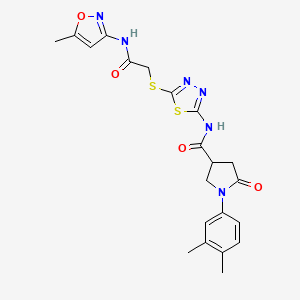
![6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)
